N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine
CAS No.: 652538-57-3
Cat. No.: VC16819070
Molecular Formula: C10H20N4O2
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 652538-57-3 |
|---|---|
| Molecular Formula | C10H20N4O2 |
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | N-[(2S)-1,1-dimethoxy-4-methylpentan-2-yl]-1,2,4-triazol-4-amine |
| Standard InChI | InChI=1S/C10H20N4O2/c1-8(2)5-9(10(15-3)16-4)13-14-6-11-12-7-14/h6-10,13H,5H2,1-4H3/t9-/m0/s1 |
| Standard InChI Key | JZKAJMJHQUNETP-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(OC)OC)NN1C=NN=C1 |
| Canonical SMILES | CC(C)CC(C(OC)OC)NN1C=NN=C1 |
Introduction
N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by its unique molecular structure, which includes a dimethoxy group and a 4-methylpentan-2-yl side chain. These structural features contribute to its distinct properties and potential biological activities.
Synthesis and Reactivity
The synthesis of N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine can be achieved through various methods, with specific conditions varying based on the desired yield and purity of the final product. The reactivity of this compound is crucial for developing derivatives with enhanced biological activity.
Biological Activities
Triazole derivatives, including N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine, are known for their diverse biological activities such as antifungal, antibacterial, and anticancer properties. These compounds interact with biological targets through binding assays and molecular docking simulations, which elucidate their efficacy in therapeutic contexts.
Applications
The potential applications of this compound are significant in pharmacological research and development. It is expected to contribute to the development of new therapeutic agents due to its interaction with biological targets.
Data Table: Key Characteristics
| Characteristic | Description |
|---|---|
| Molecular Formula | C10H20N4O2 |
| Molecular Weight | 228.29 g/mol |
| CAS Number | 652538-57-3 |
| Chemical Class | Triazole |
| Biological Activity | Antifungal, Antibacterial, Anticancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume